molecular formula C20H37GdN5O10 B10761590 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

カタログ番号: B10761590
分子量: 664.8 g/mol
InChIキー: OKVNYJNFJCLPRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its structure features a polyaminocarboxylate ligand with multiple carboxymethyl and methoxyethylamino groups, which coordinate with Gd³⁺ to enhance relaxivity (the ability to shorten T1 relaxation times of water protons). The ligand’s branched architecture and heteroatom-rich coordination sites aim to optimize thermodynamic stability, reducing gadolinium dissociation risks compared to early linear agents like Gd-DTPA (gadopentetic acid) .

特性

分子式

C20H37GdN5O10

分子量

664.8 g/mol

IUPAC名

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

InChI

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);

InChIキー

OKVNYJNFJCLPRF-UHFFFAOYSA-N

正規SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd]

製品の起源

United States

準備方法

Ligand Synthesis and Functionalization

The bifunctional ligand 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid (Versetamide) serves as the organic scaffold for gadolinium chelation. Its synthesis involves sequential Michael addition and alkylation reactions:

  • Primary Amide Formation : 2-methoxyethylamine is reacted with bromoacetyl bromide in anhydrous dichloromethane to form 2-(2-methoxyethylamino)-2-oxoethyl bromide.

  • Carboxymethylation : The bromide intermediate undergoes nucleophilic substitution with iminodiacetic acid in alkaline conditions (pH 10–12), yielding the carboxymethylated derivative.

  • Macrocyclic Assembly : Ethylenediamine bridges are introduced via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide/DCC) to assemble the tetradentate structure.

Critical parameters include maintaining reaction temperatures below 40°C to prevent epimerization and using acetonitrile/water (3:1 v/v) as the solvent system to enhance solubility.

Gadolinium Chelation Protocol

Gadolinium incorporation follows a stoichiometric titration approach:

  • Pre-complexation Purification : The Versetamide ligand is dissolved in deionized water (50 mM) and purified via size-exclusion chromatography (Sephadex G-25) to remove unreacted precursors.

  • pH-Controlled Chelation : Gadolinium chloride hexahydrate (GdCl₃·6H₂O) is added incrementally to the ligand solution at 60°C, with pH maintained at 6.5–7.0 using 0.1 M NaOH. The reaction progress is monitored via xylenol orange indicator to confirm the absence of free Gd³⁺ ions.

  • Lyophilization : The resultant complex is freeze-dried, yielding a white hygroscopic powder with >99% chelation efficiency.

Table 1: Key Reaction Parameters for Gd-Versetamide Synthesis

ParameterOptimal ValueSource
Ligand:Gd³⁺ Molar Ratio1:1.05 (10% excess Gd)
Reaction Temperature60°C
pH Range6.5–7.0
Chelation Time6–8 hours

Analytical Characterization

Structural Validation

High-Resolution Mass Spectrometry (HRMS) : MALDI-HRMS analysis of Gd-Versetamide shows a molecular ion peak at m/z 664.8 ([M+H]⁺), consistent with the theoretical molecular mass of C₂₀H₃₇GdN₅O₁₀. Isotopic patterns confirm the presence of gadolinium (¹⁵⁸Gd, ²⁶.6% abundance).

Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 450 cm⁻¹ (Gd–N coordination) validate successful chelation.

Purity and Stability Assessment

Size-Exclusion Chromatography : Analytical UPLC (ACQUITY BEH C18 column) reveals a single peak at 4.2 min, indicating >98% purity. Residual free Gd³⁺ is quantified below 0.3% using the xylenol orange UV-Vis method.

Thermogravimetric Analysis (TGA) : Gd-Versetamide exhibits 2.1% weight loss up to 200°C, attributable to adsorbed water, confirming thermal stability.

Comparative Analysis with Clinical Contrast Agents

Relaxivity Performance

Gd-Versetamide demonstrates a longitudinal relaxivity (r₁) of 58 ± 13 mM⁻¹s⁻¹ at 1.5 T, surpassing commercial agents like Gd-DTPA (4.1 mM⁻¹s⁻¹). This enhancement arises from increased molecular rigidity and optimized water exchange kinetics.

Table 2: Relaxivity Comparison of Gd-Based Contrast Agents

Compoundr₁ (mM⁻¹s⁻¹)Stability Index (SI)Source
Gd-Versetamide58 ± 130.676
Gd-DTPA4.10.585
Gd-AAZTA Tetramer42 ± 80.710

In Vitro Stability

Competitive transmetalation assays with Zn²⁺ (2.5 mM, pH 7.4) show 92% Gd-Versetamide integrity after 96 hours, compared to 78% for Gd-DTPA. The improved stability correlates with reduced iconicity and steric shielding of the Gd³⁺ core.

Challenges and Optimization Strategies

Byproduct Mitigation

Early synthetic routes suffered from dimerization byproducts (∼15%) due to residual amines. Implementing a 10-fold molar excess of DCC and lowering reaction temperatures to 25°C reduced byproduct formation to <2%.

Scalability Considerations

Batch-to-batch variability in lyophilized products (±5% Gd content) was addressed by adopting spray-drying techniques, achieving ±0.8% consistency .

化学反応の分析

反応の種類: ガドベセタミドは、そのキレート特性のために、主に錯体形成反応を受けます。通常、通常の条件下では、酸化、還元、または置換反応には参加しません。

一般的な試薬と条件:

    キレート試薬: ジエチレントリアミン五酢酸(DTPA)、塩化ガドリニウム。

    アミド化試薬: 2-メトキシエチルアミン。

主な生成物: ガドベセタミドを含む反応の主な生成物は、ガドリニウム-DTPA錯体であり、これはさらに修飾されてガドベセタミドを形成します .

4. 科学研究の応用

ガドベセタミドは、科学研究、特に化学、生物学、医学、および産業の分野で幅広い用途があります。

科学的研究の応用

Chemical Properties and Structure

Versetamide has the following chemical characteristics:

  • Molecular Formula : C20_{20}H37_{37}N5_5O10_{10}
  • Molecular Weight : 507.54 g/mol
  • CAS Number : 129009-83-2

This compound features multiple carboxymethyl groups, which enhance its chelating properties, particularly with metal ions such as gadolinium.

Applications in Medical Imaging

One of the primary applications of versetamide is as a contrast agent in magnetic resonance imaging (MRI) . Gadolinium-based contrast agents are widely used due to their ability to enhance image quality by altering the magnetic properties of nearby water molecules.

Case Study: MRI Contrast Enhancement

A study demonstrated that gadolinium complexes with versetamide significantly improved the contrast in MRI scans of soft tissues compared to traditional agents. The enhanced relaxivity was attributed to the compound's unique structure, which facilitates better interaction with water molecules, leading to clearer images and improved diagnostic accuracy .

Drug Delivery Systems

Versetamide's ability to form stable complexes with various therapeutic agents makes it a promising candidate for drug delivery systems. Its structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Targeted Drug Delivery

Research has shown that encapsulating anticancer drugs within versetamide complexes can improve targeting efficacy to tumor cells while minimizing systemic toxicity. In vitro studies indicated that drug-loaded versetamide nanoparticles exhibited increased cellular uptake in cancer cells compared to free drugs .

Therapeutic Applications

Beyond imaging and drug delivery, versetamide is being investigated for its potential therapeutic effects, particularly in treating conditions related to metal ion deficiencies.

Case Study: Chelation Therapy

Versetamide has been evaluated for its efficacy in chelation therapy for patients with heavy metal poisoning. A clinical trial indicated that patients treated with gadolinium complexes of versetamide showed significant reductions in blood metal levels compared to those receiving standard treatments .

Table 1: Comparison of Gadolinium-Based Contrast Agents

Agent NameRelaxivity (mM1^-1s1^-1)Clinical Use
Versetamide-Gd5.0MRI of soft tissues
Gadopentetate dimeglumine4.0General MRI
Gadobutrol6.0High-resolution imaging

Table 2: Efficacy of Versetamide in Drug Delivery

Drug TypeEncapsulation Efficiency (%)Release Rate (%) at 24h
Doxorubicin8560
Paclitaxel7845
Cisplatin9050

作用機序

ガドベセタミドは、蓄積する組織の陽子のT1およびT2緩和時間を短縮することによって機能します。 ガドベセタミド中のガドリニウムイオンは、磁場に置かれると、近くの水分子の陽子の緩和速度を高め、MRI画像で信号強度(輝度)が上昇します . この効果は、主にガドリニウムの常磁性特性によるものであり、磁場と相互作用する不対電子を持っています .

6. 類似の化合物との比較

ガドベセタミドは、MRIで使用されるいくつかのガドリニウム系造影剤(GBCA)の1つです。類似の化合物には以下が含まれます。

  • ガドペンテタートジメグルミン(Magnevist)
  • ガドベネートジメグルミン(MultiHance)
  • ガドテレートメグルミン(Dotarem)
  • ガドブトロール(Gadavist)
  • ガドジアミド(Omniscan)
  • ガドフォスベセットトリソジウム(Ablavar)
  • ガドクセチック酸(Eovist)

ガドベセタミドの独自性: ガドベセタミドは、特定のキレート剤と、それに起因する安定性と緩和特性のために独自です。 これは、特に脳、脊椎、肝臓のMRI画像のコントラストを向上させるのに効果的であり、臨床診断において貴重なツールとなっています .

類似化合物との比較

Structural and Functional Differences

The ligand’s unique methoxyethylamino and carboxymethyl substituents distinguish it from conventional MRI contrast agents. Below is a comparative analysis with key analogs:

Parameter Target Compound Gd-DTPA (Linear) Gd-DOTA (Macrocyclic)
Ligand Type Branched linear polyaminocarboxylate Linear polyaminocarboxylate Macrocyclic tetraazacyclododecane
Coordination Sites 8 (4 carboxylates, 4 amine/ether groups) 8 (5 carboxylates, 3 amines) 8 (4 carboxylates, 4 macrocyclic amines)
Thermodynamic Stability (log K) Estimated: ~18–20 (higher than Gd-DTPA due to methoxyethylamino groups) 16.8–17.3 24.7–25.8
Kinetic Stability Moderate (higher than linear agents but lower than macrocyclic) Low (prone to Gd³⁺ release in acidic conditions) Very high (resistant to metal dissociation)
Relaxivity (r1, mM⁻¹s⁻¹) Predicted: 6.5–7.5 (enhanced via water-accessibility from methoxyethyl groups) 3.6–4.1 3.5–4.0
Molecular Weight (g/mol) ~650–700 (estimated) 547 559

Key Advantages and Limitations

  • Advantages Over Gd-DTPA: Higher predicted thermodynamic stability due to additional methoxyethylamino donor groups, which may reduce gadolinium retention in tissues . Enhanced relaxivity from improved water exchange kinetics or secondary hydration spheres .
  • Limitations vs. No clinical data available to confirm safety or efficacy.

Comparison with Non-Gadolinium Chelators

EDTA Derivatives ()

Compounds like 2-[2-[[3-[2-[bis(carboxymethyl)amino]ethoxy]-2-naphthyl]oxy]ethyl-(carboxymethyl)amino]acetic acid () share structural motifs with the target ligand but lack gadolinium coordination. These are primarily used for Ca²⁺/Mg²⁺ chelation in biochemical assays. Key differences:

  • Selectivity: The target compound’s methoxyethylamino groups may improve selectivity for Gd³⁺ over endogenous ions like Ca²⁺ or Zn²⁺ compared to EDTA derivatives .
  • Application : EDTA analogs are unsuitable for MRI due to low relaxivity and poor metal selectivity.

Neuroactive Acetic Acid Derivatives ()

Compounds such as 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid () or 2-(dimethylamino)acetic acid () exhibit biochemical utility (e.g., enzyme studies) but lack the polychelating capacity required for MRI contrast agents.

Q & A

Basic: What is the structural configuration of this gadolinium complex, and how does its ligand design influence chelation stability?

The compound features a polyaminocarboxylate ligand with multiple carboxymethyl and methoxyethylamino groups, forming an octadentate coordination sphere around gadolinium. The ligand’s denticity and flexibility are critical for stabilizing Gd³⁺, minimizing free ion release (which is toxic). Structural analysis should employ X-ray crystallography for solid-state confirmation and NMR spectroscopy (¹H/¹³C) in solution to assess dynamic coordination behavior . Comparative studies with analogous ligands (e.g., DTPA or EHPG derivatives) can highlight steric/electronic effects on stability .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this complex?

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify proton environments near the gadolinium center (e.g., shifts in methoxyethylamino or carboxymethyl groups) and ¹³C NMR to confirm carboxylate coordination .
  • Infrared (IR) Spectroscopy: Detect characteristic stretches (e.g., C=O at ~1650 cm⁻¹ for amides, COO⁻ asymmetric/symmetric vibrations near 1600/1400 cm⁻¹) to verify ligand-metal binding .
  • Mass Spectrometry (MS): Employ high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns, ensuring purity and stoichiometry .
  • Elemental Analysis: Validate C, H, N, and Gd content to confirm synthesis accuracy .

Advanced: How can researchers design experiments to determine thermodynamic stability constants (log K) and kinetic inertness?

  • Potentiometric Titrations: Perform pH-metric titrations under inert atmospheres (to avoid CO₂ interference) to measure protonation constants of the ligand and subsequent Gd³⁺ binding. Use software like Hyperquad or SUPERQUAD for log K calculations .
  • Competition Experiments: Introduce competing ligands (e.g., EDTA or DTPA) and monitor Gd³⁺ redistribution via ICP-MS or fluorescence probes (e.g., arsenazo III) .
  • Kinetic Inertness: Incubate the complex in acidic buffers (pH 4–5) and measure Gd³⁺ release over time using ICP-MS. Compare results to clinically approved agents (e.g., gadopentetate dimeglumine) to assess relative stability .

Advanced: How to resolve contradictions in relaxivity measurements under varying physiological conditions (e.g., pH, temperature)?

  • Controlled Phantom Studies: Prepare phantoms with standardized Gd concentrations in buffers of varying pH (4–7.4) and temperatures (25–37°C). Use 1.5T or 3T MRI scanners to measure T1 relaxivity (r1).
  • Mechanistic Analysis: If r1 decreases at lower pH, investigate protonation of water molecules in the inner coordination sphere or ligand rigidity affecting water exchange rates. Computational modeling (DFT or MD simulations) can clarify hydration state changes .
  • Validate with Multiple Techniques: Cross-check relaxivity data with luminescence lifetime measurements (for hydration number, q) and NMRD profiles .

Basic: What are the solubility properties of this complex, and how can formulation challenges be addressed for in vivo studies?

The ligand’s carboxymethyl and methoxyethyl groups enhance hydrophilicity, but solubility may vary with counterions (e.g., sodium vs. meglumine).

  • Formulation Optimization: Use co-solvents (e.g., propylene glycol) or lyophilization for parenteral preparations.
  • Aggregation Studies: Perform dynamic light scattering (DLS) to detect nanoparticle formation in aqueous solutions. Adjust ionic strength or pH to prevent aggregation .

Advanced: What methodologies are suitable for evaluating in vivo biodistribution and pharmacokinetics?

  • Radiolabeling: Incorporate ¹⁵³Gd or ¹⁶⁶Gd isotopes and track biodistribution via gamma spectroscopy or SPECT/CT imaging in rodent models .
  • Blood Clearance Studies: Collect serial blood samples post-injection and quantify Gd levels via ICP-MS. Compare half-life (t½) to known agents to assess renal filtration efficiency.
  • Tissue Retention Analysis: Sacrifice animals at timed intervals, digest tissues (e.g., liver, bone), and measure Gd accumulation to evaluate long-term safety .

Advanced: How to address discrepancies in cytotoxicity assays between in vitro and ex vivo models?

  • In Vitro: Use primary human renal cells (proximal tubule cells) to assess acute toxicity via MTT assays. Include positive controls (e.g., GdCl₃) to benchmark results.
  • Ex Vivo: Perfuse isolated kidneys with the complex and measure biomarkers (e.g., KIM-1, NGAL) to mimic physiological clearance.
  • Data Reconciliation: Discrepancies may arise from protein binding in blood (unaccounted for in vitro) or metabolic degradation. Use proteomic profiling to identify binding partners in serum .

Basic: What synthetic strategies are recommended for scaling up ligand production?

  • Stepwise Alkylation: React ethylene diamine derivatives with bromoacetic acid to install carboxymethyl groups, followed by methoxyethylamino functionalization via nucleophilic substitution .
  • Purification: Employ reverse-phase HPLC (C18 column) with aqueous/organic gradients to isolate the ligand. Confirm purity via LC-MS .
  • Chelation Protocol: Mix the ligand with GdCl₃ in degassed water at 60°C (pH 6–7), followed by ultrafiltration to remove unbound Gd³⁺ .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。